molecular formula C23H23N3 B1588884 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine CAS No. 210537-32-9

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine

Cat. No. B1588884
M. Wt: 341.4 g/mol
InChI Key: FWPJMGBMVWKPTM-UHFFFAOYSA-N
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Patent
US06740715B2

Procedure details

One g of 2,6-diacetylpyridine and 3.0 ml of o-toluidine were added to an Erlenmeyer flask with 20 ml of methylene chloride. A stirbar and 5 drops of 97% formic acid were added, and the flask was sealed and the solution was stirred for 40 hours. The solvent was then removed in vacuo, and the flask was placed in the freezer at −30° C. The resulting viscous oil was washed with cold methanol, and a yellow solid formed and was isolated by filtration and identified by 1H NMR as the desired product (959 mg, 45.9%). 1H NMR (CDCl3): δ8.38(d, 2, Hpyr) 7.86(t, 1, Hpyr), 7.20(m, 4, Haryl) 7.00(t, 2, Haryl), 6.67(d, 2, Haryl) 2.32 (s, 6, N═C—CH3) 2.10(s, 6, CH3 aryl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
45.9%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=O)[CH3:11])[N:5]=1)(=O)[CH3:2].[NH2:13][C:14]1[C:15]([CH3:20])=[CH:16][CH:17]=[CH:18][CH:19]=1>C(O)=O.C(Cl)Cl>[CH3:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:13]=[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[N:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])[CH3:11])[N:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was sealed
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
was placed in the freezer at −30° C
WASH
Type
WASH
Details
The resulting viscous oil was washed with cold methanol
CUSTOM
Type
CUSTOM
Details
a yellow solid formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)N=C(C)C1=NC(=CC=C1)C(C)=NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 959 mg
YIELD: PERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.